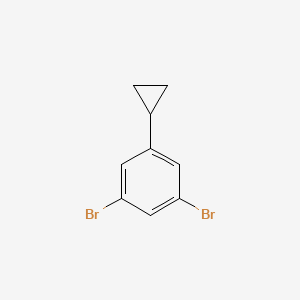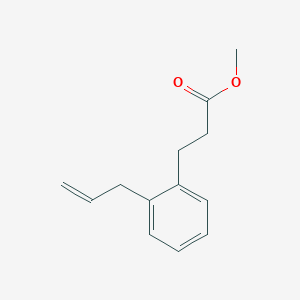
Methyl 3-(2-Allylphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-3-(2-Allylphenyl)propanoat: ist eine organische Verbindung mit der Summenformel C13H16O2. Es ist ein Methylesterderivat der 3-(2-Allylphenyl)propansäure.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Methyl-3-(2-Allylphenyl)propanoat beinhaltet typischerweise die Veresterung von 3-(2-Allylphenyl)propansäure mit Methanol in Gegenwart eines sauren Katalysators wie Schwefelsäure. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Säure in den Ester zu gewährleisten.
Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von Methyl-3-(2-Allylphenyl)propanoat mit Hilfe von kontinuierlichen Durchflussreaktoren hochskaliert werden. Diese Methode ermöglicht eine bessere Kontrolle der Reaktionsbedingungen und eine höhere Ausbeute. Die Verwendung von festen Säurekatalysatoren in einem Festbettreaktor kann auch die Effizienz des Veresterungsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Methyl-3-(2-Allylphenyl)propanoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Allylgruppe kann oxidiert werden, um ein Epoxid oder einen Alkohol zu bilden.
Reduktion: Die Estergruppe kann mit Hilfe von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zu einem Alkohol reduziert werden.
Substitution: Die Allylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie m-Chlorperbenzoesäure (m-CPBA) für die Epoxidierung.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) zur Reduktion des Esters zu einem Alkohol.
Substitution: Nukleophile wie Natriumazid (NaN3) für Substitutionsreaktionen.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von Epoxiden oder Alkoholen.
Reduktion: Bildung von primären Alkoholen.
Substitution: Bildung von substituierten Allyl-Derivaten.
Wissenschaftliche Forschungsanwendungen
Chemie: Methyl-3-(2-Allylphenyl)propanoat wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet. Es dient als Baustein für die Herstellung komplexerer Moleküle in der organischen Synthese.
Biologie: In der biologischen Forschung kann diese Verbindung verwendet werden, um enzymkatalysierte Reaktionen zu untersuchen, die Ester betreffen. Es kann auch als Substrat dienen, um die Aktivität von Esterasen und anderen verwandten Enzymen zu untersuchen.
Medizin: Die Verbindung hat potenzielle Anwendungen in der pharmazeutischen Chemie für die Entwicklung neuer Medikamente. Ihre strukturellen Merkmale machen sie zu einem Kandidaten für die Synthese pharmakologisch aktiver Moleküle.
Industrie: In der Industrie kann Methyl-3-(2-Allylphenyl)propanoat bei der Produktion von Spezialchemikalien und -materialien verwendet werden. Seine Reaktivität macht ihn geeignet für die Synthese von Polymeren und anderen fortschrittlichen Materialien.
Wirkmechanismus
Der Wirkmechanismus von Methyl-3-(2-Allylphenyl)propanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Estergruppe kann hydrolysiert werden, um die entsprechende Säure und den Alkohol freizusetzen, die dann an verschiedenen biochemischen Wegen teilnehmen können. Die Allylgruppe kann auch metabolischen Transformationen unterliegen, was zur Bildung von reaktiven Zwischenprodukten führt, die mit Zellkomponenten interagieren können.
Wirkmechanismus
The mechanism of action of Methyl 3-(2-Allylphenyl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The allyl group can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Methyl-3-(4-Hydroxyphenyl)propanoat: Diese Verbindung hat eine Hydroxygruppe anstelle einer Allylgruppe, was zu einer unterschiedlichen Reaktivität und Anwendung führt.
Methyl-3-(1H-Pyrrol-2-yl)propanoat: Diese Verbindung enthält einen Pyrrolring, der im Vergleich zur Allylgruppe unterschiedliche chemische Eigenschaften verleiht.
Einzigartigkeit: Methyl-3-(2-Allylphenyl)propanoat ist einzigartig aufgrund des Vorhandenseins der Allylgruppe, die eine unterschiedliche Reaktivität und ein Potenzial für verschiedene chemische Transformationen bietet. Seine Struktur ermöglicht vielfältige Anwendungen in der organischen Synthese, pharmazeutischen Chemie und industriellen Prozessen.
Eigenschaften
Molekularformel |
C13H16O2 |
|---|---|
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
methyl 3-(2-prop-2-enylphenyl)propanoate |
InChI |
InChI=1S/C13H16O2/c1-3-6-11-7-4-5-8-12(11)9-10-13(14)15-2/h3-5,7-8H,1,6,9-10H2,2H3 |
InChI-Schlüssel |
UVUFTILVOHEPKX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1=CC=CC=C1CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


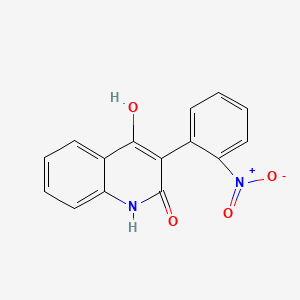
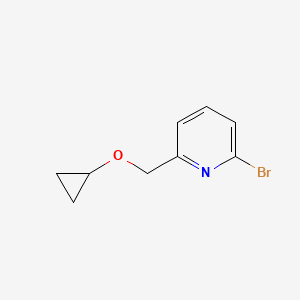

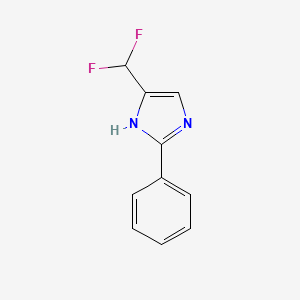

![(2Z)-2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11716634.png)
![1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B11716641.png)
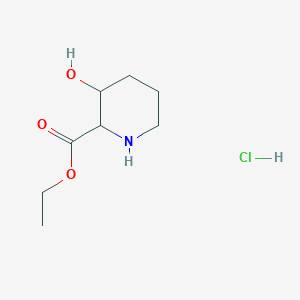
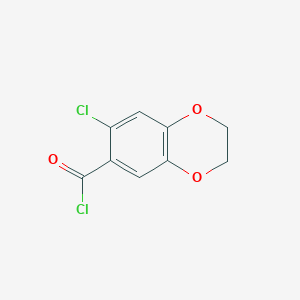
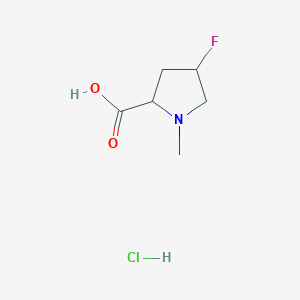
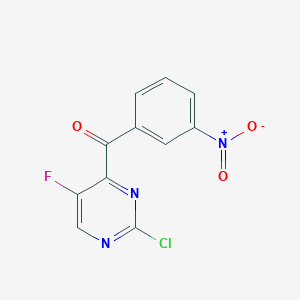
![3-Nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B11716675.png)
![tert-butyl 2-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B11716678.png)
